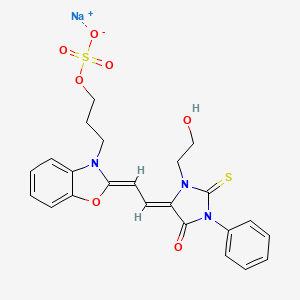
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a phenyl group, a thioxo group, and a benzoxazolylidene group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 1,2-diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone core with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Attachment of Benzoxazolylidene Group: The benzoxazolylidene group can be attached through a condensation reaction between the imidazolidinone core and a benzoxazole derivative.
Formation of Monosodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Analyse Des Réactions Chimiques
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt undergoes various chemical reactions, including:
Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Condensation: The benzoxazolylidene group can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-3-phenyl-2-thioxo-5-((3-(3-(sulphooxy)propyl)-3H-benzoxazol-2-ylidene)ethylidene)imidazolidin-4-one, monosodium salt can be compared with other similar compounds, such as:
Imidazolidin-2-ones: These compounds share the imidazolidinone core but lack the thioxo and benzoxazolylidene groups, resulting in different chemical and biological properties.
Imidazolidine-2-thiones: These compounds contain a thioxo group but lack the benzoxazolylidene group, leading to variations in their reactivity and applications.
Benzoxazole Derivatives: These compounds contain the benzoxazole moiety but lack the imidazolidinone core, resulting in different biological activities and uses.
Propriétés
Numéro CAS |
95046-25-6 |
|---|---|
Formule moléculaire |
C23H22N3NaO7S2 |
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
sodium;3-[(2Z)-2-[(2Z)-2-[3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propyl sulfate |
InChI |
InChI=1S/C23H23N3O7S2.Na/c27-15-14-25-19(22(28)26(23(25)34)17-7-2-1-3-8-17)11-12-21-24(13-6-16-32-35(29,30)31)18-9-4-5-10-20(18)33-21;/h1-5,7-12,27H,6,13-16H2,(H,29,30,31);/q;+1/p-1/b19-11-,21-12-; |
Clé InChI |
MTCWCQWVPAJEJF-DHFPWTGPSA-M |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C\3/N(C4=CC=CC=C4O3)CCCOS(=O)(=O)[O-])/N(C2=S)CCO.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=CC=CC=C4O3)CCCOS(=O)(=O)[O-])N(C2=S)CCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















